![molecular formula C23H28F3N3 B4890671 1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B4890671.png)
1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TFMPP, and it is a synthetic drug that belongs to the class of piperazine derivatives. TFMPP has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of TFMPP is not fully understood, but it is believed to involve the modulation of serotonin neurotransmission in the brain. TFMPP has been shown to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. TFMPP may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a wide range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity, produce hyperthermia, and induce changes in heart rate and blood pressure. TFMPP has also been shown to produce anxiogenic effects in animal models of anxiety. In humans, TFMPP has been reported to produce subjective effects such as euphoria, relaxation, and altered perception.
実験室実験の利点と制限
One of the main advantages of using TFMPP in lab experiments is its well-characterized pharmacological profile. TFMPP has been extensively studied, and its effects on the serotonin system are well understood. This makes it a useful tool for investigating the role of serotonin in various physiological and behavioral processes. However, one of the limitations of using TFMPP is its potential for producing unwanted side effects, such as hyperthermia and changes in heart rate and blood pressure. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are several potential future directions for research on TFMPP. One area of interest is the development of more selective agonists and antagonists for the 5-HT1A and 5-HT2A receptors. This could lead to the development of more targeted therapies for mood disorders and anxiety. Another area of interest is the investigation of the effects of TFMPP on other neurotransmitter systems, such as dopamine and norepinephrine. This could provide insight into the complex interactions between different neurotransmitter systems in the brain. Finally, the use of TFMPP in combination with other drugs or therapies could lead to the development of more effective treatments for various psychiatric and neurological disorders.
合成法
The synthesis of TFMPP involves the reaction of 1-(2-trifluoromethylphenyl)piperazine with benzyl chloride in the presence of a base catalyst. The reaction yields 1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine as the final product. The synthesis of TFMPP is a relatively straightforward process, and the compound can be obtained in high yields.
科学的研究の応用
TFMPP has been extensively studied for its potential applications in scientific research. One of the most common uses of TFMPP is as a research tool to investigate the serotonin system in the brain. TFMPP has been shown to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. TFMPP has also been used to study the effects of serotonin on the cardiovascular system and to investigate the role of serotonin in the regulation of appetite and food intake.
特性
IUPAC Name |
1-phenyl-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3/c24-23(25,26)22-11-5-4-7-19(22)17-27-12-6-10-21(18-27)29-15-13-28(14-16-29)20-8-2-1-3-9-20/h1-5,7-9,11,21H,6,10,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORWNBJHCSFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
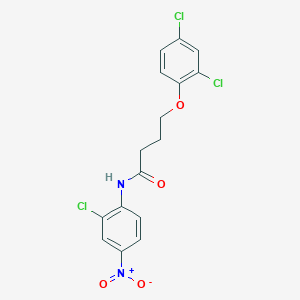
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
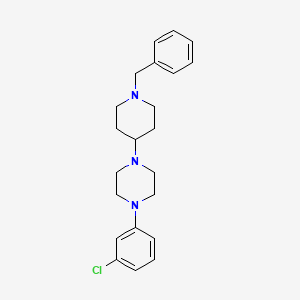
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
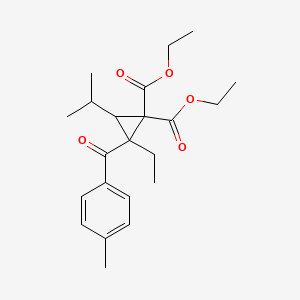

![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
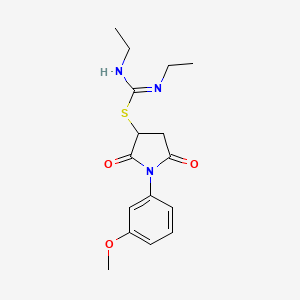
![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)
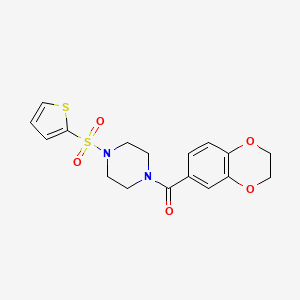
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890683.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)